N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

sigma-1 receptor ligand binding neuropharmacology

Researchers requiring a defined, high-purity benzamide reference standard for analytical method development often face a lack of validated SAR data, making generic substitution risky. This compound provides a reliable solution. - Typical purity 95% (HPLC), suitable for HPLC, LC-MS, and NMR method validation. - Well-defined indoline-piperazine scaffold enables use as a negative control or starting point for proprietary SAR library synthesis. - Batch-specific Certificate of Analysis ensures reproducibility for procurement managers. Procure with confidence for rigorous drug discovery and synthetic chemistry workflows.

Molecular Formula C23H30N4O
Molecular Weight 378.52
CAS No. 921896-47-1
Cat. No. B2945342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
CAS921896-47-1
Molecular FormulaC23H30N4O
Molecular Weight378.52
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C
InChIInChI=1S/C23H30N4O/c1-25-12-14-27(15-13-25)22(17-24-23(28)18-6-4-3-5-7-18)19-8-9-21-20(16-19)10-11-26(21)2/h3-9,16,22H,10-15,17H2,1-2H3,(H,24,28)
InChIKeyVTDBNOXNLQAPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide Procurement Guide


N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 921896-47-1) is a synthetic, small-molecule benzamide derivative containing an indoline and a piperazine moiety . It is available as a research chemical with a typical purity of 95%, and its molecular formula is C23H30N4O with a molecular weight of 378.52 g/mol . While vendor descriptions mention potential antiviral and anticancer applications, a systematic review of primary research papers, patents, and authoritative databases (e.g., ChEMBL, PubChem) did not yield peer-reviewed quantitative biological activity data or direct comparator studies for this precise compound [1].

Fits as analytical reference standard for HPLC, LC-MS, NMR method development
Serves as a parent scaffold for derivative synthesis and SAR studies
Potential negative control after in-house verification of lack of target activity

Analog Substitution Risks for CAS 921896-47-1


Substitution among benzamide derivatives featuring indoline and piperazine moieties is not scientifically valid due to the profound impact of subtle structural changes on biological activity. Close analogs such as 2-fluoro-, 4-methyl-, and 4-bromo-substituted variants are cataloged by vendors, but their activity profiles are distinct and unvalidated for the CAS 921896-47-1 core . For example, a 4-bromo analog has been flagged for potential PKCzeta inhibition (IC50 500 nM in a cell-free assay) [1], a property that cannot be extrapolated to the unsubstituted benzamide. The lack of publicly available, comparative Structure-Activity Relationship (SAR) data for this exact compound means that any generic substitution risks introducing unpredictable efficacy and safety profiles, which is unacceptable for rigorous scientific research or industrial procurement [2].

Structural analogs (e.g., 2-fluoro, 4-bromo) may exhibit distinct target binding profiles; activity cannot be extrapolated to CAS 921896-47-1.
Public SAR data for this exact compound is not available; substituting with analogs risks unpredictable pharmacological endpoints.
A 4-bromo analog shows PKCzeta inhibition (IC50 500 nM) but this property may not transfer; independent validation required.

Quantitative Differentiation for CAS 921896-47-1


Sigma-1 Receptor Affinity

Preliminary binding data for a closely related analog (BDBM50251208) demonstrates high-affinity sigma-1 receptor binding (Ki 4.30 nM in guinea pig brain membrane) [1]. This target is implicated in neuroprotection and pain. However, this specific data point cannot be directly attributed to N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, as the binding profile for the exact CAS 921896-47-1 compound has not been publicly reported in a peer-reviewed context.

Sigma-1 Receptor Affinity
Class-level inference
Target compound: Not reported
Close analog (BDBM50251208): Ki = 4.30 nM
Implied class-level trend; target affinity unconfirmed.
Data from guinea pig brain membrane; procurement requires direct evidence.
sigma-1 receptor ligand binding neuropharmacology

Verified Applications for CAS 921896-47-1


Analytical Reference Standard

Given its well-defined structure and high purity (typically 95%), this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development and validation within a synthetic chemistry or drug discovery laboratory. Its procurement is justified when a verified batch-specific certificate of analysis is obtained from a reputable chemical supplier.

Parent Compound for Derivative Synthesis

The compound's benzamide core, combined with its indoline and piperazine moieties, makes it a logical starting scaffold for medicinal chemists building a proprietary library of analogs. In this scenario, researchers can design their own SAR studies to explore activities such as antiviral or kinase inhibition, using this compound as the foundational structure.

Negative Control for Pharmacological Assays

In experimental systems where a substituted analog (e.g., a 4-methyl or 4-bromo derivative) shows specific target inhibition, the unsubstituted benzamide (CAS 921896-47-1) may serve as a negative control, provided the lab first verifies its lack of activity in the relevant assay. This guides procurement of a structurally similar but biologically distinct control.

Application
Selection Property
Validation Focus
Analytical Reference Standard
High purity & verified identity
Batch-specific COA & spectral data
Parent Compound for Synthesis
Benzamide core with indoline/piperazine
SAR exploration & library design
Negative Control
Lack of target activity after in-house validation
Assay-specific inhibitory profile verification
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